molecular formula C22H16N2O3S2 B412973 S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate CAS No. 164398-62-3

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

Cat. No. B412973
CAS RN: 164398-62-3
M. Wt: 420.5g/mol
InChI Key: HVNBQUQHTULVQZ-UHFFFAOYSA-N
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Description

“S-(2-Phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate” is a chemical compound with the molecular formula C22H16N2O3S2. Its average mass is 420.504 Da and its monoisotopic mass is 420.060242 Da .

Scientific Research Applications

Alzheimer’s Disease Treatment

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate: derivatives have been explored for their multifunctional role in the treatment of Alzheimer’s disease (AD). These compounds have shown significant inhibition of acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, both of which are crucial in the pathogenesis of AD . The ability to inhibit these pathways suggests potential for these compounds to be developed into therapeutic agents that address the complex neurodegenerative processes involved in AD.

Cyclooxygenase-2 Inhibition

Derivatives of the compound have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain . The research indicates that these derivatives can serve as a template for the development of new COX-2 inhibitors, which could lead to novel anti-inflammatory drugs with fewer side effects compared to current medications.

Antioxidant Activity

The antioxidant properties of these compounds are also noteworthy. They have been shown to possess radical scavenging activity, which is beneficial in protecting cells from oxidative stress-induced damage . This activity is particularly relevant in the context of neurodegenerative diseases like AD, where oxidative stress plays a significant role in disease progression.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction patterns of these compounds with their target enzymes. Such studies provide insights into the molecular basis of the compound’s activity and guide the design of more potent and selective drugs .

Multi-targeted Drug Design

The polyfunctional nature of these compounds makes them suitable candidates for multi-targeted drug design. This approach is increasingly recognized as an effective strategy for treating complex diseases like AD, where a single-target drug may not be sufficient .

Synthesis and Bioactivity Research

The synthesis of these compounds and their bioactivity research is an ongoing field of study. New derivatives are continually being designed and evaluated for various biological activities, expanding the potential applications of these compounds .

Therapeutic Agent Development

The research into these compounds is driven by the goal of developing new therapeutic agents. With their demonstrated bioactivities and potential for multi-targeted action, there is a promising avenue for the development of drugs that can address multiple aspects of complex diseases .

Pharmacological Activity Profiling

Finally, the pharmacological activity profiling of these compounds is crucial. By understanding their activity spectrum, researchers can identify the most promising candidates for further development and clinical trials .

properties

IUPAC Name

S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNBQUQHTULVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

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